molecular formula C13H8ClNO2S B15064101 Methyl 4-chlorothieno[3,4-C]quinoline-6-carboxylate

Methyl 4-chlorothieno[3,4-C]quinoline-6-carboxylate

Cat. No.: B15064101
M. Wt: 277.73 g/mol
InChI Key: DAGDFWDKTCKDPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-chlorothieno[3,4-C]quinoline-6-carboxylate is a heterocyclic compound featuring a fused thienoquinoline scaffold substituted with a chlorine atom at position 4 and a methyl ester group at position 4. Its molecular formula is C₁₃H₈ClNO₂S, with a molecular weight of 277.73 g/mol .

Properties

Molecular Formula

C13H8ClNO2S

Molecular Weight

277.73 g/mol

IUPAC Name

methyl 4-chlorothieno[3,4-c]quinoline-6-carboxylate

InChI

InChI=1S/C13H8ClNO2S/c1-17-13(16)8-4-2-3-7-9-5-18-6-10(9)12(14)15-11(7)8/h2-6H,1H3

InChI Key

DAGDFWDKTCKDPF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1N=C(C3=CSC=C23)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chlorothieno[3,4-C]quinoline-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloroquinoline-3-carboxylic acid with thiophene derivatives in the presence of a dehydrating agent. The reaction is often carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chlorothieno[3,4-C]quinoline-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chlorine atom.

Major Products

The major products formed from these reactions include N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds, depending on the reagents and conditions used .

Scientific Research Applications

Methyl 4-chlorothieno[3,4-C]quinoline-6-carboxylate is a heterocyclic compound featuring a chlorinated thieno ring and a carboxylate group, making it a significant intermediate in organic synthesis. With a molecular formula of C13H6ClNO2SC_{13}H_6ClNO_2S and a molecular weight of approximately 277.73 g/mol, this compound is noted for its potential biological activities, particularly in medicinal chemistry.

Applications in Medicinal Chemistry

This compound has several applications in medicinal chemistry:

  • Antimalarial Drug Development: Research indicates that this compound exhibits notable biological activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Its structural features enable it to interact effectively with biological targets. Quinoline-4-carboxamides, derived from phenotypic screening against the blood stage of Plasmodium falciparum, have shown antiplasmodial activity . These compounds displayed moderate potency but were optimized to lead molecules with low nanomolar in vitro potency . Further improvement of the pharmacokinetic profile led to compounds showing excellent oral efficacy in the P. berghei malaria mouse model .
  • ** interactions with various biological targets**: Studies aim to elucidate the compound's mechanisms of action and potential therapeutic effects.

Structural Relatives

This compound shares structural similarities with other compounds within the thienoquinoline family and related heterocycles. Examples include:

  • Methyl quinoline-6-carboxylate: A quinoline derivative used as an intermediate in various syntheses.
  • Methyl 4-chloro-7-methoxyquinoline-6-carboxylate: A quinoline derivative that exhibits different biological activities.
  • Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate: A thienopyridine derivative with similar antimalarial activity but a different structure.

Mechanism of Action

The mechanism of action of Methyl 4-chlorothieno[3,4-C]quinoline-6-carboxylate involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in cell signaling pathways, contributing to its potential anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of thienoquinoline derivatives, which vary in substituent positions, halogenation, and functional groups. Below is a comparative analysis based on structural analogs and available data:

Table 1: Key Structural and Physical Properties of Thienoquinoline Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
Methyl 4-chlorothieno[3,4-C]quinoline-6-carboxylate C₁₃H₈ClNO₂S 277.73 Cl (C4), COOCH₃ (C6) Electron-deficient core, ester group for derivatization
Methyl 4-chlorothieno[3,2-c]quinoline-6-carboxylate C₁₃H₈ClNO₂S 277.73 Cl (C4), COOCH₃ (C6) Thiophene fused at [3,2-c] position; isomerism affects π-stacking and solubility
4-Chlorothieno[2,3-c]quinoline C₁₁H₅ClNS 218.68 Cl (C4) Simpler structure; lacks ester group
Ethyl 5-nitrothieno[3,4-c]quinoline-2-carboxylate C₁₄H₉N₂O₄S 307.30 NO₂ (C5), COOCH₂CH₃ (C2) Electron-withdrawing nitro group enhances reactivity

Key Observations :

Structural Isomerism: The position of thiophene fusion ([3,4-C] vs. [3,2-c]) significantly alters electronic properties.

Functional Group Impact: The methyl ester group in this compound provides a handle for further chemical modifications (e.g., hydrolysis to carboxylic acid), unlike simpler analogs like 4-Chlorothieno[2,3-c]quinoline.

Halogenation Effects: Chlorine at position 4 is common in this class, but nitro or methyl substituents (e.g., in Ethyl 5-nitrothieno[3,4-c]quinoline-2-carboxylate) can dramatically shift absorption spectra or biological activity.

Biological Activity

Methyl 4-chlorothieno[3,4-C]quinoline-6-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique thienoquinoline structure, characterized by a chlorinated thieno ring and a carboxylate group, positions it as a significant intermediate in organic synthesis and as a candidate for therapeutic applications.

  • Molecular Formula : C₁₃H₈ClN₁O₂S
  • Molecular Weight : Approximately 277.73 g/mol
  • Structure : Features a thienoquinoline framework, which is essential for its biological interactions.

Antimalarial Properties

Research indicates that this compound exhibits promising antimalarial properties, particularly against Plasmodium falciparum, the causative agent of severe malaria. The compound's structural features enhance its ability to interact with biological targets effectively, making it a subject of interest in drug development for malaria treatment .

Anticancer Activity

In vitro studies have shown that derivatives of thienoquinoline compounds, including this compound, can inhibit the growth of cancer cell lines such as MCF-7 (human breast adenocarcinoma). These compounds demonstrated dose-dependent cytotoxicity, with calculated LC₅₀ values indicating their effectiveness compared to established anticancer drugs like nocodazole .

CompoundLC₅₀ (µg/mL)Reference
This compound0.167
Nocodazole0.171
Thienoquinoline derivatives (3c)0.094

Antibacterial Activity

The compound has also been evaluated for its antibacterial activity against various Gram-positive and Gram-negative bacteria. Preliminary findings suggest that it may exhibit activity comparable to traditional antibiotics like ampicillin . The specific mechanisms of action are under investigation, but molecular docking studies indicate potential interactions with bacterial enzymes.

The biological activity of this compound is thought to involve:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for the survival and proliferation of pathogens.
  • Receptor Modulation : It may interact with specific receptors involved in disease processes, altering cellular responses.

Study on Anticancer Activity

A study conducted on various thienoquinoline derivatives reported that this compound showed significant cytotoxic effects on MCF-7 cells. The study utilized the MTT assay to evaluate cell viability and confirmed the compound's potential as an anticancer agent through real-time cell analysis .

Study on Antimalarial Activity

In a separate investigation focused on antimalarial properties, this compound was tested against Plasmodium falciparum. Results indicated that the compound effectively reduced parasite viability in vitro, suggesting its utility in developing new antimalarial therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.